Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate
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Overview
Description
Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the reaction of 2-phenoxyethyl thiol with a suitable thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles derivatives
Uniqueness
Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate is unique due to its specific structural features and the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O3S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-11(16)13-10-14-15-12(20-10)19-8-7-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14,16) |
InChI Key |
MYRZFJOGTDQQFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)SCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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